

In-Depth Technical Guide: Ald-Ph-amido-PEG11-C2-NH2

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Compound of Interest

Compound Name: Ald-Ph-amido-PEG11-C2-NH2

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Introduction

Ald-Ph-amido-PEG11-C2-NH2 is a discrete polyethylene glycol (dPEG®) linker, a critical component in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs). This non-cleavable linker is designed to covalently attach a therapeutic payload to a monoclonal antibody or other targeting protein. The structure incorporates a terminal primary amine for conjugation to a payload and a phenyl-aldehyde group for attachment to the antibody. The 11-unit PEG spacer enhances the solubility and stability of the resulting conjugate, mitigates aggregation, and can improve pharmacokinetic properties.^{[1][2]} This technical guide provides a comprehensive overview of the structure, properties, and a generalized protocol for the application of **Ald-Ph-amido-PEG11-C2-NH2** in the synthesis of ADCs.

Structure and Physicochemical Properties

The chemical structure of **Ald-Ph-amido-PEG11-C2-NH2** is characterized by a central, hydrophilic 11-unit polyethylene glycol chain. One terminus features a phenyl group with an aldehyde functionality, while the other end is capped with a two-carbon spacer and a primary amine.

Chemical Structure:

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ald-Ph-amido-PEG11-C2-NH2**

Property	Value	Reference
Chemical Formula	C ₃₂ H ₅₆ N ₂ O ₁₃	[3]
Molecular Weight	676.79 g/mol	[3]
CAS Number	1337889-01-6	[3]
Appearance	Solid	[4]
Purity	>96%	[5]
Solubility	Soluble in water and most organic solvents.[6]	
Storage	Recommended storage at -20°C.[3]	

Experimental Protocols

The conjugation of a payload and an antibody using **Ald-Ph-amido-PEG11-C2-NH2** is a multi-step process. The following sections outline a generalized experimental workflow.

Payload Conjugation to the Linker

The primary amine of **Ald-Ph-amido-PEG11-C2-NH2** can be conjugated to a payload containing a reactive functional group, such as a carboxylic acid or an activated ester (e.g., NHS ester).

Materials:

- **Ald-Ph-amido-PEG11-C2-NH2**
- Payload with a carboxylic acid or NHS ester functionality

- Coupling agents (for carboxylic acid payloads): e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Anhydrous, amine-free organic solvent (e.g., DMF, DMSO, CH₂Cl₂)
- Reaction monitoring tools (e.g., LC-MS, TLC)
- Purification system (e.g., column chromatography)

Procedure for Amide Coupling with a Carboxylic Acid Payload:

- Dissolution: Dissolve the payload and **Ald-Ph-amido-PEG11-C2-NH2** in an appropriate anhydrous organic solvent.
- Activation (if necessary): If the payload has a carboxylic acid, add a coupling agent (e.g., EDC and NHS) to the reaction mixture. The reaction is typically most effective under acidic conditions (pH 4.5).
- Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
- Monitoring: Monitor the progress of the reaction by LC-MS or TLC to confirm the formation of the desired linker-payload conjugate.
- Purification: Upon completion, purify the linker-payload conjugate using an appropriate method, such as silica gel column chromatography, to remove unreacted starting materials and byproducts.

Antibody Conjugation via Reductive Amination

The aldehyde group on the linker-payload construct reacts with primary amine groups (e.g., lysine residues) on the antibody to form a Schiff base, which is then reduced to a stable secondary amine linkage.

Materials:

- Purified linker-payload conjugate
- Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
- Reducing agent: Sodium cyanoborohydride (NaCNBH_3)
- Quenching buffer (e.g., Tris buffer)
- Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

- **Buffer Exchange:** If necessary, exchange the antibody into an amine-free buffer at a pH suitable for the reaction (typically pH 7.0-8.0).
- **Reaction Setup:** Add the linker-payload conjugate to the antibody solution. A molar excess of the linker-payload is typically used to achieve the desired drug-to-antibody ratio (DAR).
- **Reduction:** Add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture.
- **Incubation:** Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for several hours to overnight.
- **Quenching:** Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris, to react with any remaining aldehyde groups.
- **Purification:** Purify the resulting ADC from unreacted linker-payload and other reagents using SEC or HIC.

Characterization of the Antibody-Drug Conjugate

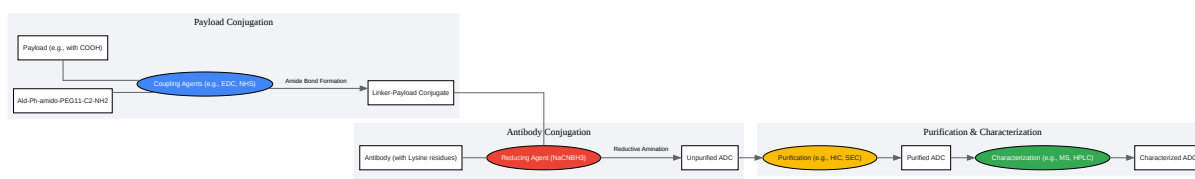
The purified ADC must be thoroughly characterized to determine key quality attributes.

Table 2: ADC Characterization Methods

Parameter	Method	Description	Reference
Drug-to-Antibody Ratio (DAR)	Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry (MS)	HIC separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs. Native MS can determine the mass of the intact ADC, from which the DAR can be calculated.	[7] [8] [9]
Purity and Aggregation	Size-Exclusion Chromatography (SEC)-HPLC	SEC separates molecules based on size, allowing for the quantification of monomers, aggregates, and fragments.	[10]
Conjugation Site Analysis	Peptide Mapping with LC-MS/MS	The ADC is digested into peptides, which are then analyzed by LC-MS/MS to identify the specific amino acid residues where the linker-payload is attached.	[7]
Potency	In vitro cell-based assays	The biological activity of the ADC is assessed using cell lines that express the target antigen.	

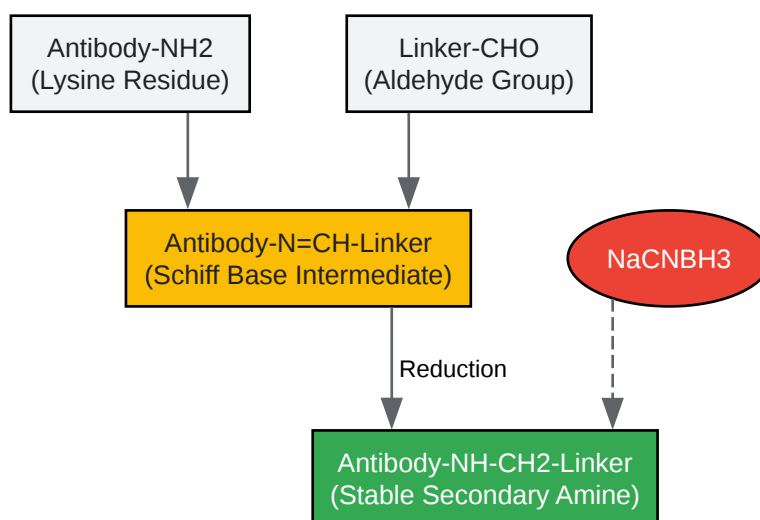
Signaling Pathways and Experimental Workflows (Visualizations)

The following diagrams illustrate the key processes involved in the synthesis and characterization of an ADC using **Ald-Ph-amido-PEG11-C2-NH2**.



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Caption: ADC Synthesis and Purification Workflow.



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Caption: Reductive Amination Conjugation Pathway.

Conclusion

Ald-Ph-amido-PEG11-C2-NH2 is a versatile and valuable tool for the construction of antibody-drug conjugates. Its defined structure and length, coupled with the hydrophilic properties of the PEG spacer, contribute to the development of more homogeneous and potentially more effective biotherapeutics. The experimental protocols outlined in this guide provide a framework for the successful application of this linker in ADC synthesis. Thorough characterization of the final conjugate is paramount to ensure its quality, efficacy, and safety.

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